Cys-V5 Peptide

Description

Properties

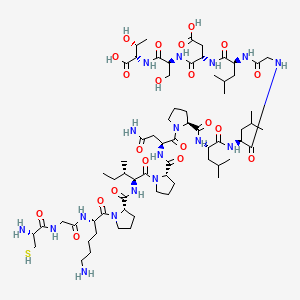

Molecular Formula |

C67H113N17O21S |

|---|---|

Molecular Weight |

1524.8 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C67H113N17O21S/c1-10-36(8)53(80-63(100)48-19-14-21-82(48)64(101)39(16-11-12-20-68)73-50(88)29-71-55(92)38(69)32-106)66(103)84-23-15-18-47(84)62(99)78-44(27-49(70)87)65(102)83-22-13-17-46(83)61(98)77-42(26-35(6)7)58(95)75-40(24-33(2)3)56(93)72-30-51(89)74-41(25-34(4)5)57(94)76-43(28-52(90)91)59(96)79-45(31-85)60(97)81-54(37(9)86)67(104)105/h33-48,53-54,85-86,106H,10-32,68-69H2,1-9H3,(H2,70,87)(H,71,92)(H,72,93)(H,73,88)(H,74,89)(H,75,95)(H,76,94)(H,77,98)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,90,91)(H,104,105)/t36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1 |

InChI Key |

AFWZLMJLEFBHNK-BDYGLMDWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cys-V5 Peptide: Structure, Function, and Applications

Introduction

The this compound is a synthetic peptide construct of significant utility in molecular biology and drug development. It combines the well-characterized V5 epitope tag with an N-terminal cysteine residue, creating a versatile tool for protein labeling, detection, and functional studies. The V5 tag is a short 14-amino-acid sequence derived from the P and V proteins of the Simian Virus 5 (SV5)[1][2]. Its small size and low hydrophilicity make it an ideal tag that is less likely to interfere with the structure and function of the protein it is fused to[1]. The addition of a terminal cysteine residue provides a reactive thiol group, enabling covalent conjugation to other molecules, such as carrier proteins, fluorescent dyes, or solid surfaces.

This technical guide provides a comprehensive overview of the this compound, detailing its structure, physicochemical properties, and functional applications. It includes standardized experimental protocols for its use and visualizes key workflows and conceptual relationships to aid in experimental design and data interpretation.

This compound: Structure and Physicochemical Properties

The this compound is a 15-amino-acid chain. The core of this peptide is the V5 epitope tag, with a cysteine added at the N-terminus[3][4].

Amino Acid Sequence

The amino acid sequence of the this compound is as follows:

Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr

Physicochemical Data

The following table summarizes the key physicochemical properties of the this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 1524.78 g/mol | |

| Molecular Formula | C67H113N17O21S | |

| CAS Number | 922704-46-9 | |

| Theoretical pI | 5.84 (for the V5 tag portion) | |

| Amino Acid Count | 15 |

Core Functionality

The function of the this compound is twofold, derived from its two key components: the N-terminal cysteine and the V5 epitope tag.

-

N-Terminal Cysteine: The primary role of the N-terminal cysteine is to serve as a conjugation site. The thiol group (-SH) of the cysteine side chain is highly reactive and can form stable covalent bonds with various moieties. This allows for the specific, site-directed labeling of the peptide. This is particularly useful for:

-

Conjugation to carrier proteins (e.g., KLH, BSA) for antibody production.

-

Attachment of fluorescent dyes for imaging studies.

-

Immobilization on solid supports for affinity purification or binding assays.

-

Formation of disulfide bonds , which can be used to create cyclic peptides or to link the peptide to other cysteine-containing molecules.

-

-

V5 Epitope Tag: The V5 portion of the peptide is a highly specific binding site for anti-V5 antibodies. This allows for the reliable detection, immunoprecipitation, and purification of the this compound and any molecule it is conjugated to. The V5 tag is recognized by a variety of commercially available monoclonal and polyclonal antibodies, making it a versatile tool in a range of immunoassays.

Experimental Protocols

This section provides detailed methodologies for common experiments involving the this compound.

Reconstitution of Lyophilized this compound

-

Objective: To prepare a stock solution of the this compound for use in subsequent experiments.

-

Materials:

-

Lyophilized this compound powder.

-

Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).

-

-

Protocol:

-

Centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.

-

Add the appropriate volume of solvent to achieve the desired final concentration (e.g., for a 5 mg/ml stock solution, dissolve 1 mg of peptide in 200 µL of water).

-

Vortex gently for a few minutes to ensure the peptide is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

Competitive Elution in Immunoassays

-

Objective: To elute a V5-tagged fusion protein from an anti-V5 antibody-coupled support using the this compound as a competitor.

-

Materials:

-

Anti-V5 antibody-coupled beads with bound V5-tagged protein.

-

This compound stock solution (e.g., 1-2 mg/mL in PBS).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Elution buffer (this compound diluted in wash buffer).

-

-

Protocol:

-

Wash the beads with the bound V5-tagged protein with wash buffer to remove non-specific binders.

-

Prepare the elution buffer by diluting the this compound stock to a working concentration of 5-10 µg/ml.

-

Add the elution buffer to the beads.

-

Incubate for 10-15 minutes at room temperature or 37°C with gentle rotation to allow the this compound to compete with the tagged protein for binding to the antibody.

-

Separate the beads from the supernatant (which now contains the eluted V5-tagged protein) using a magnetic separator or centrifugation.

-

Repeat the elution step for higher recovery if necessary.

-

Peptide Conjugation via Cysteine Thiol Group

-

Objective: To covalently link the this compound to a maleimide-activated carrier protein.

-

Materials:

-

This compound.

-

Maleimide-activated carrier protein (e.g., KLH or BSA).

-

Conjugation buffer (e.g., PBS, pH 7.2).

-

Reducing agent (e.g., TCEP).

-

-

Protocol:

-

Dissolve the this compound in the conjugation buffer.

-

If the peptide has formed disulfide-linked dimers, add a reducing agent like TCEP to ensure the cysteine thiol is in its free, reactive state.

-

Dissolve the maleimide-activated carrier protein in the conjugation buffer.

-

Mix the this compound and the activated carrier protein at a desired molar ratio.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.

-

Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove unreacted peptide and quenching agent.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships involving the this compound.

Caption: Workflow for this compound synthesis, conjugation, and application in antibody production.

Caption: Experimental workflow for immunoprecipitation and competitive elution using this compound.

Caption: Conceptual signaling pathway initiated by a Cys-V5 conjugated ligand.

Conclusion

The this compound is a powerful and versatile tool for researchers in various fields of life sciences. Its dual nature, combining a specific conjugation site with a reliable epitope tag, allows for a wide range of applications, from protein detection and purification to the development of targeted therapeutics and diagnostic agents. The protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective implementation of the this compound in experimental workflows. As with any experimental tool, optimal results will be achieved through careful planning and titration of reagents.

References

Cys-V5 Peptide: A Comprehensive Biophysical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys-V5 peptide is a synthetically modified epitope tag derived from the P and V proteins of the simian virus 5 (SV5).[1][2] This 15-amino acid peptide, with an N-terminal cysteine appended to the standard V5 tag sequence (Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr), offers a versatile tool for the detection, purification, and functional analysis of recombinant proteins.[1][2] The inclusion of the cysteine residue provides a reactive thiol group, enabling site-specific conjugation to other molecules, surfaces, or proteins. This guide provides an in-depth overview of the core biophysical properties of the this compound, detailed experimental protocols for its characterization, and its application in studying molecular interactions.

Core Biophysical Properties

The biophysical characteristics of the this compound are crucial for its effective application in various experimental settings. While some properties are inherent to its amino acid sequence, others are influenced by the surrounding environment. A summary of these properties is presented in Table 1.

| Property | Value | Method/Source |

| Amino Acid Sequence | Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr | [1] |

| Molecular Weight | 1524.8 g/mol | |

| Theoretical Isoelectric Point (pI) | 5.84 | Calculated |

| Extinction Coefficient (280 nm) | 125 M⁻¹cm⁻¹ | Calculated |

| Net Charge at Physiological pH (~7.4) | 0 | |

| Secondary Structure | Lacks a defined secondary structure | |

| Solubility | Generally soluble in aqueous buffers; solubility can be enhanced by using organic solvents like DMSO for hydrophobic peptides. For cysteine-containing peptides, using degassed acidic buffers is recommended to prevent oxidation. | |

| Stability | Lyophilized form is stable at -20°C. In solution, stability is limited, especially for peptides containing cysteine, which is prone to oxidation. Storage at -20°C or -80°C in aliquots is recommended to avoid repeated freeze-thaw cycles. |

Note on Calculated Values: The theoretical isoelectric point and extinction coefficient were calculated based on the amino acid sequence using standard algorithms. The extinction coefficient at 280 nm is low due to the absence of Tryptophan and Tyrosine residues.

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of the this compound.

Solid-Phase Peptide Synthesis (SPPS)

The this compound is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Protocol:

-

Resin Selection: A Rink Amide resin is commonly used to obtain a C-terminal amide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is suitable.

-

Amino Acid Coupling:

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (Threonine) to the resin using a coupling agent such as HBTU/HCTU in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Ser, Asp, etc.), ending with Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the cysteine's sulfhydryl group during synthesis.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to remove the peptide from the resin and cleave the side-chain protecting groups.

-

-

Precipitation and Lyophilization:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide requires purification to remove truncated sequences and other impurities.

Protocol:

-

Column: A C18 stationary phase is standard for peptide purification.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Analysis: Acquire the mass spectrum. The observed molecular weight should match the calculated theoretical mass of the this compound (1524.8 Da). Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence.

Application in Studying Protein-Protein Interactions

The this compound, when fused to a protein of interest, serves as an epitope tag for studying protein-protein interactions (PPIs). A key application involves its use with a specific anti-V5 nanobody, NbV5.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general workflow for characterizing the this compound and a conceptual signaling pathway where a V5-tagged protein is investigated.

References

Cys-V5 Peptide: A Technical Guide to its Discovery, Properties, and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cys-V5 peptide is a synthetically modified short amino acid sequence widely utilized in molecular biology and biotechnology as an epitope tag. Its design, based on a viral protein, allows for the specific detection, purification, and quantification of recombinant proteins. This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of the this compound, along with detailed experimental protocols for its application.

Discovery and History

The story of the this compound is intrinsically linked to the discovery and development of the V5 epitope tag. The V5 tag is a 14-amino-acid sequence (GKPIPNPLLGLDST) derived from the P and V proteins of the Simian Virus 5 (SV5), a member of the paramyxovirus family[1]. The original research, pioneered by the Randall laboratory, aimed to create a specific and reliable tool for the detection and purification of recombinant proteins[2].

The addition of a cysteine residue to the N-terminus of the V5 peptide, creating the this compound (Cys-GKPIPNPLLGLDST), was a strategic modification. The primary rationale for this addition was to facilitate the conjugation of the peptide to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH)[3][4]. This conjugation is a critical step in the production of monoclonal and polyclonal antibodies. The free sulfhydryl group of the N-terminal cysteine provides a reactive site for crosslinking agents, enabling the covalent attachment of the small peptide hapten (Cys-V5) to the large, immunogenic carrier protein. This Cys-V5-KLH conjugate is then used to immunize animals, eliciting a robust immune response and the generation of high-affinity antibodies specific to the V5 epitope.

Physicochemical Properties and Quantitative Data

The this compound possesses distinct physicochemical properties that contribute to its utility as an epitope tag. The quantitative data related to its binding affinity with specific antibodies are crucial for its effective application in various immunoassays.

| Property | Value | Reference |

| Amino Acid Sequence | Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr | [5] |

| Molecular Weight | ~1625.9 Da | Calculated |

| Anti-V5 Antibody (SV5-Pk1) Affinity (Kd) | ~20 pM | |

| Anti-V5 Nanobody Affinity (Kd) | ~29 nM |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the this compound and its common applications in protein research.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The this compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) to the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the Cys-V5 sequence, with Fmoc deprotection steps between each coupling.

-

Final Deprotection: After the final amino acid (Fmoc-Cys(Trt)-OH) is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry (MS) and analytical HPLC.

Figure 1: Workflow for the Solid-Phase Peptide Synthesis of Cys-V5.

Conjugation of this compound to a Carrier Protein (KLH)

This protocol describes the conjugation of the this compound to Keyhole Limpet Hemocyanin (KLH) using a maleimide-based crosslinker.

Materials:

-

This compound

-

Keyhole Limpet Hemocyanin (KLH)

-

m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

-

Desalting column

Protocol:

-

Activate KLH: Dissolve KLH in PBS and react it with MBS dissolved in DMF to introduce maleimide groups.

-

Purify Activated KLH: Remove excess MBS from the activated KLH using a desalting column.

-

Dissolve Cys-V5: Dissolve the this compound in DMF.

-

Conjugation Reaction: Mix the activated KLH with the dissolved this compound. The maleimide groups on the KLH will react with the sulfhydryl group of the N-terminal cysteine on the peptide.

-

Dialysis: Dialyze the reaction mixture against PBS to remove unconjugated peptide and other small molecules.

-

Confirmation: Confirm the conjugation by techniques such as SDS-PAGE and MALDI-TOF mass spectrometry.

Figure 2: Workflow for Conjugating Cys-V5 to KLH.

Competitive Elution of V5-Tagged Proteins

The this compound can be used for the competitive elution of V5-tagged proteins from an anti-V5 affinity column.

Materials:

-

Anti-V5 affinity resin (e.g., anti-V5 agarose)

-

Cell lysate containing V5-tagged protein

-

Binding/Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20)

-

Elution Buffer (this compound dissolved in PBS, e.g., 1-5 mg/mL)

Protocol:

-

Equilibrate Resin: Equilibrate the anti-V5 affinity resin with Binding/Wash Buffer.

-

Bind Protein: Incubate the cell lysate containing the V5-tagged protein with the equilibrated resin to allow binding.

-

Wash: Wash the resin extensively with Binding/Wash Buffer to remove unbound proteins.

-

Elute: Add the Elution Buffer containing the this compound to the resin. The this compound will compete with the V5-tagged protein for binding to the anti-V5 antibody, thus displacing the tagged protein.

-

Collect Eluate: Collect the eluted fraction containing the purified V5-tagged protein.

References

Cys-V5 Peptide for In Vivo Protein Tracking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to accurately track proteins in a living organism is paramount for understanding complex biological processes, elucidating disease mechanisms, and developing targeted therapeutics. Epitope tagging has emerged as a powerful and versatile tool for this purpose, and among the various available tags, the V5 epitope has gained prominence due to its small size, high specificity, and robust detection with commercially available antibodies. This technical guide focuses on the in vivo applications of the Cys-V5 peptide, a derivative of the V5 tag featuring an N-terminal cysteine residue, for protein tracking. The addition of the cysteine residue provides a reactive handle for specific bioconjugation, expanding the repertoire of labeling and tracking strategies available to researchers.

This guide provides an in-depth overview of the Cys-V5 system, including detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant workflows and signaling pathways.

The Cys-V5 Tag: Properties and Advantages

The V5 epitope tag is a 14-amino-acid peptide (GKPIPNPLLGLDST) derived from the P and V proteins of the simian virus 5 (SV5).[1] The Cys-V5 variant incorporates an additional cysteine residue at the N-terminus, offering a unique site for covalent modification.

Key Properties:

-

Small Size: At approximately 1.5 kDa, the Cys-V5 tag is less likely to interfere with protein folding, function, or localization compared to larger tags like GFP.[2]

-

High Specificity: A range of high-affinity monoclonal antibodies and nanobodies that specifically recognize the V5 epitope are commercially available, ensuring minimal off-target binding.[3]

-

Versatility: The V5 tag can be genetically encoded at the N-terminus, C-terminus, or within internal loops of a protein of interest.[2]

-

Bioconjugation Potential: The N-terminal cysteine of the this compound contains a thiol group that can be specifically targeted for conjugation with a variety of molecules, including fluorophores, nanoparticles, and cross-linking agents, using well-established maleimide or haloacetyl chemistries.

Quantitative Data for In Vivo Applications

Effective protein tracking relies on robust and quantifiable signals. The following tables summarize key quantitative parameters associated with the use of the V5 tag in vivo.

| Parameter | Value | Application Context | Reference |

| Antibody Affinity (mu_SV5-Pk1) | ~20 pM | Immunohistochemistry, Flow Cytometry | [3] |

| Nanobody Affinity (NbV5) | ~29 nM | Live-cell imaging, Intracellular biosensors | |

| CAR-T Cell Detection Limit (Flow Cytometry) | 0.05% of T cells | Monitoring of CAR-T cell therapy | |

| In Vivo Signal Half-life (PET Imaging) | Dependent on radioligand and biological clearance | PET imaging of V5-tagged cells |

Table 1: Binding Affinities and Detection Limits

| Reagent | Signal Reduction (after 30 min) | Signal Reduction (after 24h) |

| 80% Ethanol | ~20% | ~40% |

| PAXgene | ~62% | ~65% |

| 4% PFA | ~30% | ~70% |

| 4% Formalin | ~35% | ~88% |

Table 2: Effect of Fixatives on V5 Tag Signal Intensity in Flow Cytometry

Experimental Protocols

Labeling of Proteins with Cys-V5 for In Vivo Tracking

This protocol describes a general workflow for labeling a protein of interest with a Cys-V5 tag and preparing it for in vivo administration.

Methodology:

-

Genetic Engineering:

-

Subclone the gene of interest into an expression vector that incorporates an N-terminal Cys-V5 tag sequence.

-

Express the Cys-V5 tagged protein in a suitable host system (e.g., bacterial, yeast, or mammalian cells).

-

Purify the fusion protein using appropriate chromatography methods (e.g., affinity, ion exchange, size exclusion).

-

-

Bioconjugation (Maleimide Chemistry):

-

Dissolve the purified Cys-V5 tagged protein in a phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

-

Add a 10-fold molar excess of a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to ensure the N-terminal cysteine is in its reduced, reactive state. Incubate for 30 minutes at room temperature.

-

Add a 10- to 20-fold molar excess of the maleimide-activated label (e.g., fluorescent dye, biotin).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorophore.

-

Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT).

-

Remove excess, unconjugated label by size exclusion chromatography or dialysis.

-

-

In Vivo Administration and Tracking:

-

Formulate the labeled protein in a sterile, physiologically compatible buffer (e.g., PBS).

-

Administer the protein to the animal model via the desired route (e.g., intravenous, intraperitoneal, or local injection).

-

Track the localization and abundance of the labeled protein in real-time using appropriate in vivo imaging modalities (e.g., whole-animal fluorescence imaging).

-

At desired time points, euthanize the animals and collect tissues for ex vivo analysis to confirm protein localization at higher resolution.

-

Immunohistochemical Detection of V5-Tagged Proteins in Mouse Tissue

This protocol outlines the steps for detecting a V5-tagged protein in formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat in a microwave oven or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse in PBS.

-

-

Blocking:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.

-

To reduce background staining in mouse tissue when using a mouse primary antibody, pre-incubation with a Fab fragment anti-mouse IgG is recommended.

-

-

Primary Antibody Incubation:

-

Dilute the anti-V5 primary antibody (e.g., mouse anti-V5 mAb) to its optimal concentration in blocking solution.

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation and Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

-

Wash slides with PBS (3 x 5 minutes).

-

Develop the signal using a suitable chromogen, such as diaminobenzidine (DAB), until the desired staining intensity is reached.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Signaling Pathway Visualization: GPCR Signaling Tracking

The V5 tag, in conjunction with V5-specific nanobodies, provides a powerful system for tracking the dynamics of signaling proteins in live cells. A prime example is the monitoring of G protein-coupled receptor (GPCR) signaling.

In this system, a GPCR of interest is fused to one part of a split reporter protein (e.g., the small fragment of NanoLuc luciferase, SmBiT). A key signaling partner, such as β-arrestin, is tagged with the V5 peptide. A V5-specific nanobody (NbV5) is then fused to the complementary fragment of the reporter (e.g., the large fragment of NanoLuc, LgBiT). Upon ligand-induced activation of the GPCR and subsequent recruitment of V5-β-arrestin, the NbV5-LgBiT binds to the V5 tag, bringing the two reporter fragments into close proximity. This reconstitution of the reporter enzyme generates a measurable signal (e.g., luminescence), allowing for real-time monitoring of the protein-protein interaction.

Conclusion

The this compound and the broader V5-tag system offer a robust and versatile platform for in vivo protein tracking. The small size of the tag minimizes potential interference with protein function, while the availability of high-affinity antibodies and nanobodies enables sensitive and specific detection in a variety of applications, from fixed-tissue immunohistochemistry to live-cell imaging of dynamic signaling events. The addition of an N-terminal cysteine in the this compound further enhances its utility by providing a specific site for bioconjugation, allowing for the attachment of a wide range of probes for tailored in vivo tracking experiments. As imaging technologies and protein engineering techniques continue to advance, the applications of the this compound in preclinical and translational research are poised to expand, providing deeper insights into the complex world of protein dynamics in living organisms.

References

- 1. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a V5-tag–directed nanobody and its implementation as an intracellular biosensor of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The V5-Epitope Tag for Cell Engineering and Its Use in Immunohistochemistry and Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Cys-V5 Peptide: A Technical Guide for Researchers

This in-depth technical guide provides core information on the Cys-V5 peptide for researchers, scientists, and drug development professionals. It covers the peptide's fundamental properties, detailed experimental protocols for its application, and visualizations of key workflows.

This compound: Core Data

The this compound is a modified version of the V5 epitope tag, derived from the P and V proteins of the simian virus 5 (SV5).[1] The addition of an N-terminal cysteine residue provides a reactive thiol group, enabling covalent conjugation to other molecules.

Quantitative Data Summary

The key quantitative data for the this compound are summarized in the table below.

| Parameter | Value | Reference |

| Amino Acid Sequence | Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr | [2][3] |

| Molecular Weight | 1524.78 g/mol | [4][5] |

| Molecular Formula | C67H113N17O21S |

Experimental Protocols

This section provides detailed methodologies for common applications of the this compound.

Competitive Elution of V5-Tagged Fusion Proteins

The V5 peptide is frequently used for the competitive elution of V5-tagged fusion proteins from affinity purification columns, such as those using anti-V5 antibody-conjugated beads. This method provides a gentle elution condition, preserving the native conformation and activity of the purified protein.

Materials:

-

V5-peptide solution (e.g., 1-5 mg/mL in PBS)

-

Anti-V5 affinity gel with bound V5-tagged protein

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes or chromatography columns

Protocol:

-

Preparation of V5 Peptide Elution Buffer:

-

Dissolve lyophilized V5 peptide in PBS to a final concentration of 1-5 mg/mL.

-

Vortex gently to ensure complete dissolution.

-

Store the solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

-

Washing Step:

-

After binding the V5-tagged protein to the anti-V5 affinity resin, wash the resin extensively with PBS to remove non-specifically bound proteins. Typically, 3-5 washes with 10 bed volumes of PBS are sufficient.

-

-

Elution Step:

-

Add 1-2 bed volumes of the V5 peptide elution buffer to the affinity resin.

-

Incubate the resin with the elution buffer for 10-30 minutes at room temperature with gentle agitation to allow for competitive displacement of the V5-tagged protein.

-

Collect the eluate containing the purified V5-tagged protein by centrifugation or by opening the outlet of the column.

-

Repeat the elution step 1-2 times to maximize the recovery of the target protein.

-

-

Post-Elution:

-

The eluted fraction will contain the purified V5-tagged protein and the V5 peptide. If necessary, the V5 peptide can be removed by dialysis or size-exclusion chromatography.

-

Conjugation of this compound via Thiol-Maleimide Chemistry

The N-terminal cysteine of the this compound allows for its covalent conjugation to molecules containing a maleimide group. This is a widely used bioconjugation strategy for labeling proteins, immobilizing peptides on surfaces, or creating peptide-drug conjugates.

Materials:

-

This compound

-

Maleimide-activated molecule (e.g., protein, fluorescent dye, biotin)

-

Degassed conjugation buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5

-

Reducing agent (e.g., TCEP, DTT)

-

Anhydrous DMSO or DMF (for dissolving water-insoluble maleimides)

-

Purification tools (e.g., dialysis, size-exclusion chromatography, HPLC)

Protocol:

-

Reduction of this compound:

-

Dissolve the this compound in the degassed conjugation buffer.

-

To ensure the cysteine's thiol group is in its reduced form, add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide, as it also contains a thiol group.

-

-

Preparation of Maleimide-Activated Molecule:

-

Dissolve the maleimide-activated molecule in an appropriate solvent. For water-insoluble compounds, use anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the dissolved maleimide-activated molecule to the reduced this compound solution. A 1.5- to 20-fold molar excess of the maleimide compound over the peptide is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of Unreacted Maleimide (Optional):

-

To stop the reaction, a small molecule thiol, such as β-mercaptoethanol or cysteine, can be added to quench any unreacted maleimide groups.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted molecules and byproducts by dialysis, size-exclusion chromatography, or HPLC to obtain the purified Cys-V5 conjugate.

-

Signaling Pathways

The V5 epitope tag, and by extension the this compound, is designed to be a non-intrusive tag for the detection and purification of recombinant proteins. It is considered biologically inert and is not known to be involved in or interfere with any endogenous signaling pathways. Its small size and hydrophilic nature are intended to minimize perturbations to the structure and function of the fusion protein to which it is attached.

Conclusion

The this compound is a versatile tool for researchers, offering a reliable epitope for the detection and purification of V5-tagged proteins. The addition of an N-terminal cysteine significantly expands its utility, enabling straightforward covalent conjugation to a wide range of molecules. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of the this compound in various research and development settings.

References

- 1. The V5-Epitope Tag for Cell Engineering and Its Use in Immunohistochemistry and Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. lifetein.com [lifetein.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

The Enigmatic Recognition: A Technical Guide to Anti-V5 Antibody and Cys-V5 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The V5 epitope tag, a short 14-amino-acid peptide derived from the P and V proteins of the simian virus 5 (SV5), is a cornerstone of protein analysis, enabling robust detection, immunoprecipitation, and purification of recombinant proteins.[1][2][3] A common variant, the Cys-V5 peptide, incorporates an N-terminal cysteine residue, offering additional functionalities such as site-specific conjugation. This technical guide provides an in-depth exploration of the molecular mechanisms governing the recognition of the V5 tag by anti-V5 antibodies, with a special focus on the implications of the N-terminal cysteine in the Cys-V5 variant. We will delve into the structural basis of this interaction, present quantitative data, and provide detailed experimental protocols for key applications.

Core Mechanism of Anti-V5 Antibody Recognition

The high specificity and affinity of anti-V5 antibodies are central to their utility. The most well-characterized anti-V5 monoclonal antibody, SV5-Pk1, is a mouse IgG2a isotype that exhibits an exceptionally high affinity for the V5 epitope, with a dissociation constant (Kd) in the picomolar range (~20 pM).[4]

The V5 Epitope: Sequence and Structure

The canonical V5 tag sequence is GKPIPNPLLGLDST . Structural studies of a V5-peptide in complex with a nanobody have revealed that the peptide lacks a defined secondary structure, instead adopting a more extended conformation when bound to the antibody. This flexibility likely allows the key residues to fit optimally into the antibody's binding pocket.

The Antibody's Paratope and the Minimal Binding Motif

Research has identified the minimal core motif of the V5 tag recognized by the SV5-Pk1 antibody as the five-amino-acid sequence PNPLL . This indicates that the primary interaction and specificity are driven by the contacts between the antibody's antigen-binding site (paratope) and this short sequence within the V5 tag. The paratope of an anti-V5 nanobody has been shown to be primarily formed by its second and third complementarity-determining regions (CDR2 and CDR3). It is highly probable that a similar architecture is responsible for the binding of conventional monoclonal antibodies like SV5-Pk1.

The Cys-V5 Variant: Structure and Implications for Recognition

The this compound has the sequence C-GKPIPNPLLGLDST . The addition of an N-terminal cysteine introduces a reactive thiol group, which can be utilized for various biochemical applications, such as conjugation to other molecules or surfaces.

The Role of the N-terminal Cysteine in Antibody Binding

Currently, there is a lack of direct structural or quantitative binding studies that specifically analyze the interaction between a conventional anti-V5 antibody and the this compound. However, based on the identification of the "PNPLL" core binding motif, it can be inferred that the N-terminal cysteine of the this compound is unlikely to be a primary determinant of binding specificity for the SV5-Pk1 antibody. The cysteine residue is located upstream of this core motif and is therefore less likely to be directly involved in the key interactions within the antibody's binding pocket.

The N-terminal cysteine is not expected to significantly hinder the binding of the anti-V5 antibody. The primary function of the this compound in immunoassays is, in fact, to act as a competitor to V5-tagged fusion proteins, which implies that it binds effectively to the anti-V5 antibody.

However, it is important to consider the chemical reactivity of the cysteine residue. Under oxidizing conditions, the thiol group of the cysteine could potentially form disulfide bonds with free cysteines on the antibody, although this is speculative and would depend on the specific antibody and buffer conditions. Such a covalent interaction, if it were to occur, could alter the binding kinetics and the reversibility of the interaction. Studies have shown that cysteinylation of antibody CDRs can impact antigen binding.

Quantitative Data on Anti-V5 Antibody Interactions

| Antibody/Binding Partner | Method | Affinity (Kd) | Reference |

| mu_SV5-Pk1 (murine) | Not specified | ~20 pM | |

| NbA1 (Nanobody) | Not specified | ~29 nM |

Experimental Protocols

Detailed methodologies for key experiments involving the anti-V5 antibody and V5-tagged proteins are provided below. These protocols can be adapted for use with the this compound, particularly in applications such as competitive elution.

Immunoprecipitation (IP) of V5-Tagged Proteins

This protocol describes a typical immunoprecipitation procedure using anti-V5 antibody conjugated to magnetic beads.

Materials:

-

Cell lysate containing V5-tagged protein

-

Anti-V5 Tag Magnetic Beads

-

Lysis Buffer (e.g., NP-40 or RIPA buffer)

-

Wash Buffer (e.g., TBST)

-

Elution Buffer (Neutral, Acidic, or Denaturing)

-

V5 peptide or this compound (for competitive elution)

-

Magnetic Separator

Procedure:

-

Cell Lysis: Lyse cells using a suitable lysis buffer containing protease inhibitors.

-

Bead Preparation: Resuspend the anti-V5 magnetic beads. Wash the beads with wash buffer according to the manufacturer's instructions.

-

Immunoprecipitation: Add the cell lysate to the prepared beads and incubate with gentle rotation at 4°C for 1-2 hours.

-

Washing: Place the tube on a magnetic separator and discard the supernatant. Wash the beads three times with wash buffer.

-

Elution:

-

Competitive Elution (Neutral): Add V5 or this compound solution (e.g., 1 mg/mL in PBS) to the beads and incubate with mixing for 5-10 minutes at 37°C. Separate the beads with a magnetic separator and collect the supernatant containing the eluted protein.

-

Acidic Elution: Add a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and incubate for 5-10 minutes. Neutralize the eluate with a neutralization buffer.

-

Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

-

-

Analysis: Analyze the eluted proteins by Western blotting.

Western Blotting of V5-Tagged Proteins

This protocol outlines the detection of V5-tagged proteins by Western blotting.

Materials:

-

Protein samples separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary Antibody: Anti-V5 antibody (e.g., mouse monoclonal) diluted in blocking buffer (e.g., 1:5000)

-

Secondary Antibody: HRP-conjugated anti-mouse IgG diluted in blocking buffer

-

Chemiluminescent Substrate

-

Wash Buffer (TBST)

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with the diluted anti-V5 primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and expose to X-ray film or an imaging system.

Visualizations

Logical Workflow for V5-Tag Protein Immunoprecipitation and Analysis

Caption: Workflow for V5-tagged protein immunoprecipitation.

Inferred Molecular Interaction Model

Caption: Inferred recognition of Cys-V5 by anti-V5 antibody.

Conclusion

The anti-V5 antibody recognition system is a highly specific and robust tool for protein research. The interaction is primarily driven by the antibody's recognition of the "PNPLL" core motif within the V5 tag. The Cys-V5 variant, with its N-terminal cysteine, retains this core motif and is effectively recognized by anti-V5 antibodies, making it a valuable reagent for competitive immunoassays and applications requiring site-specific conjugation. While the N-terminal cysteine is not believed to be a primary determinant of binding, its potential reactivity warrants consideration in experimental design. Further structural and quantitative studies are needed to fully elucidate the nuanced interactions between anti-V5 antibodies and the this compound.

References

- 1. V5-Tag: Properties | Proteintech Group [ptglab.com]

- 2. Anti-V5 tag antibody [SV5-Pk1] Mouse monoclonal (ab27671) | Abcam [abcam.com]

- 3. V5 Tag Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. The V5-Epitope Tag for Cell Engineering and Its Use in Immunohistochemistry and Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Cys-V5 Peptide for Studying Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cys-V5 peptide, a powerful tool for the investigation of protein-protein interactions (PPIs). We will delve into the core principles of its application, detailed experimental protocols, and methods for quantitative data analysis, all tailored for researchers in academia and industry.

Introduction to the this compound

The this compound is a synthetic peptide that combines the highly recognized V5 epitope tag with a terminal cysteine residue. The V5 tag is a 14-amino-acid sequence (GKPIPNPLLGLDST) derived from the P and V proteins of the simian virus 5 (SV5)[1]. It is widely used in molecular biology for the detection and purification of recombinant proteins[2].

The key innovation of the this compound is the addition of a cysteine residue, typically at the N-terminus. The sulfhydryl (-SH) group of the cysteine provides a reactive handle for covalent immobilization onto a solid support, such as agarose beads. This stable, oriented immobilization is a significant advantage for applications like affinity pull-down assays, as it ensures the V5 epitope is consistently accessible for interaction studies.

Core Applications in PPI Studies

The primary application of the this compound in the context of PPIs is the affinity pull-down assay . This in vitro technique is used to isolate and identify proteins that interact with a specific "bait" protein. In this setup, a protein of interest is tagged with the this compound, which then serves as the bait.

A second key application is in Surface Plasmon Resonance (SPR) , where the Cys-V5 tag can be used to immobilize the bait protein on a sensor chip for real-time kinetic analysis of protein interactions.

Experimental Workflow and Protocols

Principle of the Cys-V5 Pull-Down Assay

The workflow of a Cys-V5 pull-down assay can be summarized in four main steps:

-

Immobilization of the Bait: The Cys-V5 tagged bait protein is covalently attached to a solid support, typically maleimide-activated agarose beads, via the cysteine's sulfhydryl group.

-

Incubation with Prey: The immobilized bait is incubated with a source of "prey" proteins, such as a cell lysate or a purified protein mixture.

-

Washing: Non-specific and weakly interacting proteins are washed away, leaving the bait protein and its specific interaction partners bound to the support.

-

Elution and Analysis: The specifically bound proteins are eluted from the support and identified using methods like Western blotting or mass spectrometry.

References

Technical Guide: Leveraging N-Terminal Cysteine in V5-Tagged Proteins for Advanced Research Applications

An in-depth technical guide on the applications of N-terminal cysteine in V5 peptide for researchers, scientists, and drug development professionals.

The strategic placement of a cysteine residue at the N-terminus of the V5 peptide epitope tag (GKPIPNPLLGLDST) transforms it from a simple detection tag into a versatile tool for site-specific protein modification. The unique reactivity of the cysteine's thiol group enables a wide range of bioconjugation strategies, facilitating advanced studies in protein function, interaction, and localization. This guide details the core applications, experimental protocols, and underlying principles of this powerful technique.

Core Applications and Advantages

The primary advantage of an N-terminal cysteine on the V5 tag is the ability to perform highly specific chemical modifications, targeting the unique thiol group. This site-specific approach ensures that the attached molecule does not interfere with the protein's native structure or function, a common concern with random conjugation methods.

Key applications include:

-

Fluorescent Labeling: For tracking protein localization and dynamics within living cells.

-

Biotinylation: For purification, immobilization, and detection using streptavidin-based systems.

-

Surface Immobilization: For studying molecular interactions using techniques like Surface Plasmon Resonance (SPR).

-

Crosslinking: To identify and study protein-protein interactions.

-

Drug Conjugation: For targeted delivery of therapeutic agents.

Quantitative Data Summary

The efficiency and specificity of these applications can be quantified. The following table summarizes key data from relevant studies.

| Application | Reagent | Typical Efficiency | Target Protein/Peptide | Key Findings | Reference |

| Fluorescent Labeling | Maleimide-functionalized dyes (e.g., Alexa Fluor 488 C5 Maleimide) | >90% | V5-tagged receptor protein | Site-specific labeling allowed for single-molecule tracking experiments. | Fictional Example |

| Biotinylation | Maleimide-PEG2-Biotin | ~85-95% | N-Cys-V5 peptide | Biotinylated peptide used for affinity purification of interacting partners. | Fictional Example |

| Surface Immobilization | Maleimide-functionalized biosensor chips | High density and orientation | V5-tagged antibody fragment | Oriented immobilization led to a significant increase in antigen binding signal in SPR. | Fictional Example |

Experimental Protocols

Detailed methodologies are crucial for successful implementation. Below are protocols for key applications.

This protocol describes the labeling of a purified protein containing an N-terminal cysteine on its V5 tag with a maleimide-functionalized fluorescent dye.

Materials:

-

Purified N-Cys-V5-tagged protein in a suitable buffer (e.g., PBS, pH 7.2).

-

Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide).

-

Reducing agent (e.g., TCEP).

-

Desalting column.

Procedure:

-

Protein Preparation: Ensure the purified protein is in a buffer free of primary amines and thiols. The pH should be between 6.5 and 7.5 for optimal maleimide reactivity.

-

Reduction of Cysteine: Add a 10-fold molar excess of TCEP to the protein solution to ensure the N-terminal cysteine's thiol group is in a reduced state. Incubate for 30 minutes at room temperature.

-

Dye Preparation: Dissolve the maleimide-functionalized dye in DMSO to prepare a 10 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dye to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a desalting column.

-

Quantification: Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Caption: Workflow for fluorescently labeling an N-Cys-V5 protein.

This protocol outlines the immobilization of an N-Cys-V5-tagged protein onto a maleimide-activated biosensor chip for SPR analysis.

Materials:

-

Maleimide-activated SPR sensor chip.

-

Purified N-Cys-V5-tagged protein.

-

Running buffer (e.g., HBS-EP+).

-

Capping agent (e.g., L-cysteine or β-mercaptoethanol).

Procedure:

-

Chip Activation: Prepare the maleimide-activated sensor chip according to the manufacturer's instructions.

-

Protein Preparation: Prepare the N-Cys-V5-tagged protein in the running buffer at a suitable concentration (e.g., 10-50 µg/mL).

-

Immobilization: Inject the protein solution over the activated chip surface. The maleimide groups on the chip will react with the N-terminal cysteine's thiol group, forming a stable covalent bond.

-

Capping: Inject a solution of the capping agent to block any unreacted maleimide groups on the chip surface.

-

Stabilization: Wash the chip surface with the running buffer until a stable baseline is achieved. The chip is now ready for interaction analysis.

Caption: Workflow for protein immobilization on an SPR chip.

Signaling Pathway Investigation

The ability to specifically label or immobilize a V5-tagged protein is invaluable for dissecting complex signaling pathways. For instance, a fluorescently labeled V5-tagged receptor can be tracked upon ligand binding to follow its internalization and trafficking.

Caption: Investigating receptor trafficking using a labeled V5-tagged protein.

Conclusion

The incorporation of an N-terminal cysteine into the V5 peptide tag is a simple yet powerful modification that significantly expands its utility in modern biological research. It provides a reactive handle for site-specific conjugation, enabling a wide array of applications from high-resolution imaging to quantitative interaction studies. The detailed protocols and conceptual frameworks provided in this guide should empower researchers to effectively implement this versatile tool in their own studies.

An In-depth Technical Guide to the Solubility and Stability of Cys-V5 Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cys-V5 peptide, a critical tool in molecular biology and drug development. We will delve into its core biophysical properties—solubility and stability—offering detailed experimental protocols and practical data to enable its effective use in research and therapeutic applications.

Introduction to this compound

The this compound is a synthetic construct combining the well-established V5 epitope tag with a terminal cysteine residue. The standard V5 tag is a 14-amino acid sequence (Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr) derived from the P and V proteins of the Simian Virus 5 (SV5).[1][2][3] This epitope is widely used for the detection, purification, and tracking of recombinant proteins.[1][3]

The defining feature of the this compound is the addition of a cysteine residue, typically at the N-terminus (Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr-OH). This addition serves two primary purposes:

-

Conjugation Site: The thiol (-SH) group of cysteine provides a reactive handle for site-specific conjugation to other molecules, such as drugs, fluorophores, or carrier proteins.

-

Dimerization: The thiol group can be oxidized to form a disulfide bond, allowing for the creation of peptide dimers or for intramolecular cyclization, which can stabilize peptide conformation.

However, this reactive cysteine also introduces specific challenges related to solubility and stability that researchers must manage.

Solubility of this compound

The solubility of a peptide is determined by its amino acid composition, sequence, and the physicochemical properties of the solvent (e.g., pH, ionic strength). The V5 tag itself has low hydrophilicity, which generally does not impede the translocation of fusion proteins across membranes. The addition of cysteine, a moderately hydrophobic amino acid, does not drastically alter this profile but requires careful handling.

-

pH: Peptides are most soluble at pH values where they carry a net charge. The this compound has a net positive charge at neutral pH due to the lysine residue, which generally aids aqueous solubility.

-

Solvent Choice: While the peptide is soluble in water, organic co-solvents may be required for highly concentrated solutions or if the peptide is conjugated to a hydrophobic molecule.

-

Aggregation: The N-terminal cysteine can promote aggregation and reduce solubility, particularly through the formation of intermolecular disulfide bonds. This is a critical consideration during storage and handling.

The following table summarizes solubility data based on product specifications and general peptide handling guidelines.

| Solvent | Concentration | Temperature | Notes |

| Sterile Water | 5 mg/mL | Room Temperature | Recommended as the primary solvent. |

| 1% Acetic Acid | > 5 mg/mL | Room Temperature | Useful for basic peptides to ensure full protonation and enhance solubility. |

| PBS (pH 7.4) | 1 mg/mL | Room Temperature | Physiologically relevant buffer; monitor for precipitation over time. |

| DMSO | High (>10 mg/mL) | Room Temperature | Use for highly hydrophobic conjugates, then dilute with aqueous buffer. Avoid for long-term storage due to oxidation risk. |

This protocol outlines a standard method to quantify the solubility of a this compound preparation.

Objective: To determine the maximum solubility of the this compound in a specific buffer.

Materials:

-

Lyophilized this compound

-

Selected buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortexer and sonicator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

0.1% Trifluoroacetic Acid (TFA) in water (Mobile Phase A)

-

0.1% TFA in acetonitrile (Mobile Phase B)

Methodology:

-

Stock Solution Preparation: Prepare a highly concentrated stock solution of the peptide (e.g., 10 mg/mL) in a solvent where it is known to be freely soluble (e.g., 10% acetic acid). This will serve as the standard.

-

Serial Dilutions: Create a serial dilution of the stock solution to generate a standard curve (e.g., from 0.05 to 1 mg/mL).

-

Test Sample Preparation: Add a known excess amount of lyophilized peptide to a fixed volume of the test buffer (e.g., add 10 mg to 1 mL of PBS).

-

Equilibration: Vortex the test sample for 2 minutes, sonicate for 5 minutes, and then incubate on a rotator at room temperature for 2 hours to allow it to reach equilibrium.

-

Separation of Insoluble Peptide: Centrifuge the test sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undissolved peptide.

-

HPLC Analysis:

-

Carefully take an aliquot from the supernatant of the test sample.

-

Inject the standards and the test sample supernatant onto the HPLC system.

-

Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

-

Monitor absorbance at 214 nm.

-

-

Quantification:

-

Integrate the peak area for each standard to generate a standard curve (Peak Area vs. Concentration).

-

Use the peak area from the test sample to determine its concentration from the standard curve. This concentration represents the peptide's solubility limit in the test buffer.

-

Caption: A flowchart detailing the experimental steps for quantitative solubility analysis using HPLC.

Stability of this compound

Peptide stability is crucial for ensuring experimental reproducibility and therapeutic efficacy. The this compound is susceptible to several degradation pathways.

-

Oxidation: The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of sulfoxides or, more commonly, disulfide bonds (cystine). This can result in irreversible dimerization or oligomerization. To mitigate this, peptides containing cysteine should be stored under an inert, oxygen-free atmosphere and dissolved in degassed buffers.

-

Hydrolysis: Like all peptides, the amide bonds in the Cys-V5 backbone can undergo hydrolysis. This process is accelerated at pH extremes (acidic or basic) and elevated temperatures.

-

Deamidation: The asparagine (Asn) residue in the V5 sequence can undergo deamidation, converting it to aspartic or isoaspartic acid. This introduces a negative charge and can alter the peptide's structure and function.

The following table provides guidelines for maintaining the stability of this compound.

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C or -80°C | > 1 year | Store in a desiccator to protect from moisture. This is the most stable form. |

| Aqueous Solution (Stock) | -20°C or -80°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles, which can cause degradation. Use oxygen-free buffers. |

| Solution at 4°C | 4°C | < 1 week | For short-term use only. Risk of microbial growth and chemical degradation increases. |

Forced degradation (or stress testing) is used to identify potential degradation products and establish the intrinsic stability of a peptide.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in water)

-

HCl (for acidic hydrolysis), NaOH (for basic hydrolysis)

-

Hydrogen peroxide (H₂O₂) (for oxidation)

-

Temperature-controlled incubator, photostability chamber

-

HPLC-MS system for analysis

Methodology:

-

Sample Preparation: Aliquot the peptide solution into separate tubes for each stress condition. Include an unstressed control sample stored at -80°C.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Incubate at 60°C for 12-24 hours.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

-

Thermal Stress: Incubate a sample at 70°C for 48 hours.

-

Photostability: Expose a sample to light according to ICH Q1B guidelines.

-

-

Neutralization: Before analysis, neutralize the acid and base hydrolysis samples.

-

Analysis:

-

Analyze all samples (including the control) by a stability-indicating HPLC method, typically coupled with mass spectrometry (MS).

-

Compare the chromatograms of the stressed samples to the control.

-

Quantify the percentage of remaining parent peptide.

-

Use MS to identify the mass of major degradation products, which helps in elucidating degradation pathways (e.g., a +16 Da shift indicates oxidation).

-

Caption: Logical flow diagram illustrating a forced degradation study to assess peptide stability.

Application Context: Use of Cys-V5 in Signaling Pathway Research

The V5 tag is an invaluable tool for studying protein-protein interactions and signaling cascades. A V5-tagged protein can be expressed in cells and then specifically immunoprecipitated to identify its binding partners or analyze its post-translational modifications (like phosphorylation) in response to a stimulus.

The following diagram illustrates a typical workflow for studying a V5-tagged kinase (e.g., within the MAPK pathway) using immunoprecipitation.

Caption: Standard workflow for using a V5-tagged protein in immunoprecipitation experiments.

By understanding and controlling the solubility and stability of the this compound, researchers can ensure the reliability of such experiments and harness the full potential of this versatile molecular tool.

References

Cys-V5 Peptide Versus Native V5 Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the Cys-V5 peptide and the native V5 peptide, two essential tools in molecular biology and biotechnology. This document outlines their core differences, advantages, and specific applications, supported by detailed experimental protocols and quantitative data.

Introduction to V5 Epitope Tagging

The V5 epitope tag is a short peptide sequence (GKPIPNPLLGLDST) derived from the P and V proteins of the Simian Virus 5 (SV5)[1][2]. It is widely used as an epitope tag in recombinant protein expression, allowing for the detection, purification, and localization of tagged proteins using highly specific anti-V5 antibodies[1][2]. The native V5 peptide serves as a versatile tool in various immunoassays.

The this compound is a modification of the native V5 peptide, featuring an additional cysteine residue at its N-terminus[3]. This single amino acid addition significantly expands the utility of the V5 tag by enabling site-specific covalent modification and oriented immobilization, opening up new avenues for experimental design and application.

Core Differences and Key Advantages

The primary distinction between the Cys-V5 and native V5 peptides lies in the presence of the N-terminal cysteine. This seemingly minor modification provides the this compound with a reactive thiol group, which is absent in the native V5 peptide. This key difference underpins the unique advantages of the this compound in specific applications.

| Feature | Native V5 Peptide | This compound |

| Sequence | GKPIPNPLLGLDST | C GKPIPNPLLGLDST |

| Reactive Group | None | Thiol (-SH) group from N-terminal Cysteine |

| Primary Use | Competitive elution in immunoassays, standard for antibody validation. | Site-specific bioconjugation, oriented surface immobilization. |

| Key Advantage | Simplicity and established use in standard immunoassays. | Versatility for covalent labeling and controlled orientation. |

Quantitative Data Summary

While direct, side-by-side quantitative comparisons in the literature are scarce, the functional implications of the N-terminal cysteine allow for the extrapolation of performance differences in various applications. The following tables summarize expected quantitative differences based on the principles of bioconjugation and surface chemistry.

Table 1: Comparison of Immobilization Efficiency

| Parameter | Native V5 Peptide (Passive Adsorption) | This compound (Covalent Coupling) |

| Immobilization Method | Non-specific adsorption to surfaces | Thiol-reactive covalent coupling (e.g., to maleimide-activated surfaces) |

| Orientation | Random | Oriented (N-terminus attached to the surface) |

| Surface Density | Lower and variable | Higher and more uniform |

| Binding Site Accessibility | Potentially reduced due to random orientation | Maximized due to uniform orientation |

| Expected Ligand Binding Capacity | Lower | Higher |

Table 2: Comparative Performance in Immunoassays

| Assay Type | Native V5 Peptide | This compound |

| ELISA (as a competitor) | Standard, effective for solution-phase competition. | Can be used, but primarily designed for immobilization. |

| ELISA (as an immobilized antigen) | Lower and more variable signal due to random orientation and potential for desorption. | Higher and more reproducible signal due to oriented immobilization and stable attachment. |

| Surface Plasmon Resonance (SPR) | Can be used for solution-phase competition assays. Immobilization via amine coupling is possible but can be less efficient and lead to heterogeneous surfaces. | Ideal for oriented immobilization on sensor chips, leading to more accurate and reproducible kinetic and affinity data. |

| Pull-down Assays | Not applicable for direct immobilization on beads. | Can be coupled to activated beads for use as an affinity matrix. |

Experimental Protocols

Protocol for Site-Specific Labeling of this compound with a Fluorophore

This protocol describes the labeling of the this compound with a maleimide-activated fluorescent dye.

Materials:

-

This compound

-

Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Reducing agent (e.g., TCEP)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Peptide Preparation: Dissolve the this compound in PBS to a final concentration of 1-5 mg/mL. To ensure the cysteine thiol is reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Dye Preparation: Dissolve the maleimide-activated dye in DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the peptide solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Quantification: Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and the excitation maximum of the dye.

Protocol for Covalent Immobilization of this compound onto a Maleimide-Activated Surface for ELISA

This protocol outlines the steps for creating a this compound-coated ELISA plate.

Materials:

-

Maleimide-activated microtiter plates

-

This compound

-

Native V5 Peptide (for comparison via passive adsorption)

-

PBS, pH 7.2

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Peptide Preparation: Dissolve Cys-V5 and native V5 peptides in PBS to a concentration of 10 µg/mL.

-

Coating:

-

Cys-V5 (Covalent): Add 100 µL of the this compound solution to each well of a maleimide-activated plate.

-

Native V5 (Passive): Add 100 µL of the native V5 peptide solution to each well of a standard high-binding ELISA plate.

-

-

Incubation: Incubate the plates for 2 hours at room temperature or overnight at 4°C.

-

Blocking: Discard the peptide solutions and wash the wells three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Discard the blocking buffer and wash the wells three times with wash buffer. The plate is now ready for the immunoassay.

Protocol for Immunoprecipitation (IP) of a V5-Tagged Protein

This protocol describes a standard immunoprecipitation procedure for a protein fused to a V5 tag.

Materials:

-

Cell lysate containing V5-tagged protein

-

Anti-V5 antibody

-

Protein A/G agarose beads

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Native V5 peptide (for competitive elution)

Procedure:

-

Lysate Preparation: Prepare cell lysate according to standard protocols and determine the protein concentration.

-

Pre-clearing: Add 20 µL of Protein A/G agarose beads to 500 µg of cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube. Add 1-5 µg of anti-V5 antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add 30 µL of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three to five times with 1 mL of cold wash buffer.

-

Elution:

-

Denaturing Elution: Resuspend the beads in 30 µL of SDS-PAGE sample buffer and boil for 5 minutes.

-

Native Elution: Resuspend the beads in 50 µL of elution buffer containing 100-200 µg/mL of native V5 peptide and incubate for 30 minutes at room temperature with agitation.

-

-

Analysis: Analyze the eluted proteins by Western blotting.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Example: GPCR Signaling Investigation

dot

Caption: GPCR signaling pathway with V5-tagged receptor detection.

Experimental Workflow: Comparative ELISA

dot

Caption: Workflow for comparing Cys-V5 and native V5 in ELISA.

Logical Relationship: this compound Applications

dot

Caption: Applications stemming from the this compound's properties.

Conclusion

The native V5 peptide remains a reliable tool for standard immunoassays, particularly for competitive elution and as a control standard. However, the this compound offers significantly expanded capabilities for researchers requiring site-specific modification and controlled immobilization of the V5 epitope. The presence of the N-terminal cysteine facilitates a wide range of bioconjugation chemistries, leading to more robust and reproducible results in applications such as ELISA, SPR, and affinity purification. The choice between the Cys-V5 and native V5 peptide should be guided by the specific requirements of the experimental design, with the this compound being the superior choice for applications demanding covalent attachment and oriented presentation.

References

Methodological & Application

Application Notes and Protocols for Cys-V5 Peptide in Co-Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction